molecular formula C17H17IO B1346302 4-Tert-butyl-2'-iodobenzophenone CAS No. 951889-75-1

4-Tert-butyl-2'-iodobenzophenone

Cat. No.: B1346302
CAS No.: 951889-75-1
M. Wt: 364.22 g/mol
InChI Key: TUIFWIKFMZBVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2’-iodobenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of a tert-butyl group and an iodine atom attached to the benzophenone core. The molecular formula of this compound is C17H17IO, and it has a molecular weight of 364.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-Tert-butyl-2’-iodobenzophenone follows similar synthetic routes as laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

    Organoboron Compounds: React with the aryl halide in the Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used to alter the oxidation state of the iodine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a new aryl-aryl bond, resulting in a biaryl compound .

Scientific Research Applications

4-Tert-butyl-2’-iodobenzophenone has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to form stable bonds with other molecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2’-iodobenzophenone involves its ability to participate in various chemical reactions, particularly coupling reactions. The palladium-catalyzed Suzuki–Miyaura coupling is a key reaction, where the compound acts as an aryl halide, forming new carbon–carbon bonds with organoboron compounds. This reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-2’-bromobenzophenone
  • 4-Tert-butyl-2’-chlorobenzophenone
  • 4-Tert-butyl-2’-fluorobenzophenone

Uniqueness

4-Tert-butyl-2’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions .

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIFWIKFMZBVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218900
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-75-1
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.